molecular formula C9H11NO2 B7942978 4,5-Dihydrobenzo[f][1,4]oxazepin-3(2H)-one

4,5-Dihydrobenzo[f][1,4]oxazepin-3(2H)-one

Katalognummer: B7942978
Molekulargewicht: 165.19 g/mol
InChI-Schlüssel: AYCVTOYVIYOIHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5-Dihydrobenzo[f][1,4]oxazepin-3(2H)-one is a heterocyclic compound that belongs to the class of oxazepines. This compound is characterized by a fused benzene and oxazepine ring system, making it a unique structure in organic chemistry.

Vorbereitungsmethoden

The synthesis of 4,5-Dihydrobenzo[f][1,4]oxazepin-3(2H)-one can be achieved through several methods. One efficient approach involves the reaction of 2-aminobenzyl alcohol with phosgene or its derivatives under controlled conditions. Another method includes the cyclization of N-(2-hydroxybenzyl)aniline derivatives using suitable dehydrating agents . Industrial production methods often employ solvent-controlled divergent synthesis, where the choice of solvent can significantly influence the yield and selectivity of the desired product .

Analyse Chemischer Reaktionen

4,5-Dihydrobenzo[f][1,4]oxazepin-3(2H)-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon. Major products formed from these reactions include various substituted oxazepinones and their derivatives .

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

Recent studies have highlighted the efficacy of derivatives of 4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one in cancer therapy, particularly as selective inhibitors of specific kinases involved in tumor progression.

  • TNIK Inhibition : A study identified a series of derivatives as selective TNIK (TRAF2 and NCK interacting kinase) inhibitors. Among these derivatives, compound 21k demonstrated an impressive IC50 value of 0.026 ± 0.008 μM against TNIK, indicating strong inhibitory activity. It effectively suppressed colorectal cancer (CRC) cell proliferation and migration in vitro and showed significant antitumor activity in xenograft models .
CompoundTargetIC50 (μM)Activity
21kTNIK0.026 ± 0.008Anti-CRC

Induction of Differentiation in Acute Myeloid Leukemia (AML)

Another promising application is in the differentiation of AML cells. A phenotypic screening approach led to the identification of compounds that induce differentiation in AML cell lines by upregulating myeloid markers like CD11b.

  • Efficacy in AML : One identified compound from this screening showed the ability to decrease cell proliferation and induce morphological changes consistent with differentiation across multiple AML cell lines .
CompoundCell LineEffect
OXS003976HL-60Induces differentiation
OXS003976THP-1Reduces viability

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the pharmacological properties of this compound derivatives.

  • Optimization Studies : SAR studies have revealed that specific substitutions at certain positions enhance potency and selectivity against targets like TNIK and WDR5 (a protein involved in gene regulation). For instance, modifications to the core structure have led to significant improvements in binding affinity and cellular activity .

In Vivo Studies

In vivo experiments using xenograft models have demonstrated the potential of these compounds to inhibit tumor growth effectively:

  • Xenograft Model Findings : Compound 21k was tested in HCT116 xenograft mice models where it exhibited considerable antitumor efficacy alongside favorable pharmacokinetic properties .

Pharmacokinetic Profiles

Pharmacokinetic assessments are vital for understanding how these compounds behave within biological systems:

  • Assessment Results : Compounds showed moderate clearance rates and acceptable plasma protein binding ratios, indicating their potential for further development into therapeutic agents .

Wirkmechanismus

The mechanism of action of 4,5-Dihydrobenzo[f][1,4]oxazepin-3(2H)-one involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. This compound also interacts with various signaling pathways, modulating cellular responses and influencing biological processes .

Vergleich Mit ähnlichen Verbindungen

4,5-Dihydrobenzo[f][1,4]oxazepin-3(2H)-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific ring structure and the versatility it offers in synthetic chemistry and medicinal applications.

Biologische Aktivität

4,5-Dihydrobenzo[f][1,4]oxazepin-3(2H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its role as an inhibitor of various kinases and its potential therapeutic applications in conditions such as cancer and glaucoma.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies of this compound derivatives have revealed insights into their biological efficacy. The modifications on the oxazepin core significantly influence their potency against specific targets.

Key Findings:

  • ROCK Inhibition: A series of derivatives were identified as potent Rho-associated protein kinase (ROCK) inhibitors, crucial for managing intraocular pressure (IOP) in glaucoma. For instance, compound 12b exhibited IC50 values of 93 nM and 3 nM for ROCK I and II, respectively, with an IOP-lowering effect of 34.3% in normotensive models .
  • TNIK Inhibition: Another derivative, compound 21k, demonstrated remarkable selectivity as a Traf2- and Nck-interacting protein kinase (TNIK) inhibitor with an IC50 of 0.026 μM. This compound effectively suppressed colorectal cancer cell proliferation and migration in vitro and showed antitumor activity in xenograft mouse models .

1. ROCK Inhibitors

The efficacy of this compound derivatives as ROCK inhibitors was assessed through various biological assays:

  • In Vitro Assays: The compounds were evaluated for their ability to inhibit ROCK activity using cellular assays that measure phosphorylation levels of specific substrates.
  • In Vivo Models: The ocular normotensive model demonstrated significant IOP reduction without causing hyperemia, indicating a favorable safety profile for potential glaucoma treatments .

2. Anticancer Activity

The anticancer potential of these compounds was explored through:

  • Cell Proliferation Assays: Compounds were tested against various cancer cell lines including HCT116 for colorectal cancer. Compound 21k showed significant inhibition of cell growth and migration .
  • Xenograft Studies: In vivo studies using HCT116 xenograft models confirmed the antitumor efficacy of compound 21k, supporting its candidacy for further development in cancer therapies .

Pharmacokinetic Properties

Pharmacokinetic studies have indicated that certain derivatives possess favorable properties:

  • Absorption and Distribution: Compounds demonstrated adequate bioavailability with low clearance rates.
  • Metabolic Stability: Some derivatives exhibited improved metabolic stability compared to their parent compounds, suggesting a reduced likelihood of rapid degradation in biological systems .

Summary Table of Key Compounds

CompoundTargetIC50 (μM)ActivityComments
12bROCK I & II0.093 / 0.003IOP-loweringEffective in ocular models
21kTNIK0.026AntitumorSelective against multiple kinases

Eigenschaften

IUPAC Name

2,3,4,5-tetrahydro-1,4-benzoxazepin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c11-9-6-12-8-4-2-1-3-7(8)5-10-9/h1-4,9-11H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCVTOYVIYOIHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=CC=CC=C2O1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Dihydrobenzo[f][1,4]oxazepin-3(2H)-one
Reactant of Route 2
4,5-Dihydrobenzo[f][1,4]oxazepin-3(2H)-one
Reactant of Route 3
4,5-Dihydrobenzo[f][1,4]oxazepin-3(2H)-one
Reactant of Route 4
4,5-Dihydrobenzo[f][1,4]oxazepin-3(2H)-one
Reactant of Route 5
4,5-Dihydrobenzo[f][1,4]oxazepin-3(2H)-one
Reactant of Route 6
4,5-Dihydrobenzo[f][1,4]oxazepin-3(2H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.